

5-Bromopyridine-3-sulfonic acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Bromopyridine-3-sulfonic acid**

Cat. No.: **B1281078**

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This technical guide provides an in-depth overview of **5-Bromopyridine-3-sulfonic acid**, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, applications, and a generalized experimental protocol for its use in common synthetic reactions.

Core Compound Specifications

5-Bromopyridine-3-sulfonic acid is a functionalized heterocyclic compound valued for its utility in organic synthesis. The presence of both a bromine atom and a sulfonic acid group on the pyridine ring allows for a range of chemical transformations.

| Property | Value | Citations |
|-------------------|---------------------------------|---------------------|
| CAS Number | 62009-34-1 | [1] |
| Molecular Formula | C5H4BrNO3S | [1] |
| Molecular Weight | 238.1 g/mol | [1] |
| Purity | Typically ≥96% | [1] |
| Synonyms | 5-Bromo-3-pyridinesulfonic acid | |
| Physical State | Solid | |

Applications in Research and Development

5-Bromopyridine-3-sulfonic acid serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[2] Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^{[3][4]} This reactivity is attributed to the carbon-bromine bond, which is susceptible to oxidative addition by a palladium catalyst.^[4]

The pyridine scaffold itself is a prevalent feature in many approved drugs, and the strategic placement of functional groups like the sulfonic acid can modulate the physicochemical properties of a molecule, such as its solubility and ability to interact with biological targets.

Kinase Inhibitor Synthesis

A notable application of bromopyridine derivatives is in the development of kinase inhibitors. Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. The pyridine nitrogen can form important hydrogen bonds within the ATP-binding site of kinases. Specifically, 5-bromopyridine derivatives are used in the synthesis of p38 MAP kinase inhibitors, which are targets for treating chronic inflammatory diseases. The general strategy involves a Suzuki-Miyaura coupling to create a biaryl scaffold.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for **5-Bromopyridine-3-sulfonic acid** and its derivatives. This protocol is based on established procedures for similar compounds.

Objective: To couple an aryl boronic acid with **5-Bromopyridine-3-sulfonic acid** (or a derivative) to form a carbon-carbon bond.

Materials:

- 5-Bromopyridine derivative (1.0 equivalent)
- Arylboronic acid (1.1-1.5 equivalents)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 equivalents)
- Solvent system (e.g., 1,4-dioxane/water, toluene/water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine the 5-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.
- Solvent Addition: Add the degassed solvent system to the flask.
- Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the catalyst.
- Heating and Stirring: Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Generalized Suzuki-Miyaura Coupling Workflow.

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